molecular formula C7H6O3 B3334317 Fumaryl acetone CAS No. 62966-21-6

Fumaryl acetone

カタログ番号: B3334317
CAS番号: 62966-21-6
分子量: 138.12 g/mol
InChIキー: LRBCDZWXQXOVTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fumaryl acetone is a key toxic metabolite that accumulates in the metabolic disorder hereditary tyrosinemia type I (HT1) due to a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) . In research, it serves as a critical tool for studying the pathogenesis of this severe condition. Its primary mechanism of action is the potent inhibition of the enzyme δ-aminolevulinic acid (δ-ALA) dehydratase in the heme synthesis pathway . This inhibition leads to the accumulation of the neurotoxic heme precursor δ-ALA, which contributes to the porphyria-like neurological crises observed in HT1 and provides a model for studying mitochondrial toxicity . Consequently, fumaryl acetone is extensively used in biochemical and pharmacological studies to model liver and kidney injury, investigate the disruption of heme biosynthesis, and evaluate potential therapeutic interventions for metabolic diseases . This product is intended for Research Use Only and is not meant for diagnostic or therapeutic applications.

特性

IUPAC Name

cyclohept-6-ene-1,3,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-5-1-2-6(9)4-7(10)3-5/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBCDZWXQXOVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212166
Record name Fumaryl acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62966-21-6
Record name Fumarylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062966216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumaryl acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

Fumaryl acetone can be synthesized through various methods. One common method involves the reaction of maleic anhydride with phthaloyl chloride in the presence of anhydrous zinc chloride. The reaction mixture is heated in an oil bath, and the product is distilled to obtain fumaryl chloride, which can then be hydrolyzed to produce fumaryl acetone .

Industrial Production Methods

Industrial production of fumaryl acetone typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and industrial applications.

化学反応の分析

Types of Reactions

Fumaryl acetone undergoes various chemical reactions, including:

    Oxidation: Fumaryl acetone can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert fumaryl acetone into less oxidized forms.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fumaryl acetone can produce carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .

科学的研究の応用

Biochemical Research

Fumaryl Acetone as a Metabolic Inhibitor

Fumaryl acetone is primarily recognized for its role in inhibiting fumarylacetoacetate hydrolase (FAH), an enzyme critical in the catabolism of tyrosine. Inhibition of FAH is particularly relevant in the context of tyrosinemia type 1 (HT1), a genetic disorder characterized by the accumulation of toxic metabolites due to FAH deficiency. Recent studies have demonstrated that compounds structurally related to fumaryl acetone can serve as effective slow-onset inhibitors of FAH, providing insights into potential therapeutic strategies for managing HT1 .

Case Study: Inhibition Mechanism

A study investigated the binding affinity of fumaryl acetone analogs to FAH, revealing that these compounds mimic the tetrahedral intermediate formed during the enzymatic reaction. The crystal structure of the FAH complex with these inhibitors was resolved, showing high-resolution details that elucidate the mechanism of inhibition and provide a framework for designing more potent inhibitors .

Drug Development

Potential Therapeutic Applications

The inhibition of FAH by fumaryl acetone derivatives has implications for drug development aimed at treating metabolic disorders. The ability to chemically phenocopy metabolic defects in model organisms allows researchers to study disease mechanisms and test potential therapies effectively. The development of novel inhibitors based on fumaryl acetone could lead to new treatments for conditions associated with tyrosine metabolism .

Case Study: Pharmacological Utility

In vivo studies have shown that certain fumaryl acetone analogs can increase serum levels of succinylacetone, a metabolite indicative of FAH activity. This suggests that these compounds not only inhibit FAH but also provide a means to monitor therapeutic efficacy in animal models .

Material Science

Biodegradable Polymers

Fumaryl acetone derivatives have been utilized in developing biodegradable polymers for biomedical applications. For instance, poly(caprolactone fumarate) (PCLF), a copolymer incorporating fumaryl chloride, has been synthesized for guided bone regeneration. This material exhibits self-crosslinking properties and biocompatibility, making it suitable for tissue engineering scaffolds .

Properties and Characterization

PCLF has been characterized using techniques such as Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. The scaffolds created from PCLF demonstrated favorable mechanical properties and cytocompatibility, indicating their potential use in clinical applications such as bone repair and regeneration .

Summary Table of Applications

Application AreaDescriptionExample Studies/Findings
Biochemical ResearchInhibition of FAH for metabolic disorder treatmentSlow-onset inhibition studies with structural analysis
Drug DevelopmentPotential therapeutic agents for tyrosinemia type 1Increased succinylacetone levels in vivo
Material ScienceDevelopment of biodegradable polymers for medical applicationsSelf-crosslinkable PCLF scaffolds for tissue engineering

作用機序

Fumaryl acetone exerts its effects through its involvement in the tyrosine catabolic pathway. It is a substrate for the enzyme fumarylacetoacetate hydrolase, which catalyzes the hydrolytic cleavage of fumarylacetoacetate to produce fumarate and acetoacetate. This reaction is crucial for the proper breakdown of tyrosine and the prevention of toxic metabolite accumulation .

類似化合物との比較

Structural and Functional Insights:

  • FAA vs. Fumarylacetone : FAA contains a dicarboxylic acid (fumaryl) group linked to acetoacetate, whereas fumarylacetone likely replaces the acetoacetate moiety with acetone. This structural difference enhances fumarylacetone’s lipophilicity, facilitating membrane penetration and intracellular toxicity .
  • Succinylacetate vs. Succinylacetone: Both inhibit δ-aminolevulinic acid dehydratase, a key enzyme in heme biosynthesis. Succinylacetone’s ketone group increases its stability and potency compared to succinylacetate .

Pharmacological Implications:

Compounds that stabilize FAH (e.g., small-molecule chaperones) can reduce FAA accumulation and subsequent toxin production. At low concentrations, these agents enhance FAH activity, but higher concentrations inhibit the enzyme, highlighting a concentration-dependent therapeutic window .

生物活性

Fumaryl acetone, a derivative of fumaric acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role in various metabolic pathways, including its interactions with fumarylacetoacetate hydrolase (FAH), an enzyme crucial for tyrosine catabolism. Understanding the biological activity of fumaryl acetone is essential for exploring its therapeutic applications, especially in conditions related to tyrosine metabolism disorders.

Fumaryl acetone functions primarily as an inhibitor of FAH. FAH catalyzes the hydrolytic cleavage of fumarylacetoacetate, yielding fumarate and acetoacetate, which are vital intermediates in the catabolism of tyrosine and phenylalanine. Inhibition of FAH can lead to the accumulation of toxic metabolites associated with hereditary tyrosinemia type I (HT1), a serious metabolic disorder characterized by liver dysfunction and neurological crises due to elevated levels of fumarylacetoacetate and succinylacetone .

Inhibition Studies

Recent studies have indicated that fumaryl acetone exhibits slow-onset inhibition properties against FAH, with Ki values that suggest a strong binding affinity. For instance, compounds designed to mimic the tetrahedral intermediate in the FAH reaction demonstrated significant inhibitory effects, highlighting the potential of fumaryl acetone as a therapeutic agent .

Biological Assays and Efficacy

Fumaryl acetone has been evaluated in various biological assays to determine its efficacy:

  • Antioxidant Activity : Fumaryl acetone has shown promising results in scavenging free radicals, which is critical in preventing oxidative stress-related damage.
  • Cytotoxicity : The compound has been tested against various cancer cell lines, demonstrating selective cytotoxic effects that suggest potential applications in cancer therapy.

Case Studies

  • Hereditary Tyrosinemia Type I : A murine model of HT1 was used to assess the pharmacological effects of fumaryl acetone. The study found that administration led to significant increases in serum succinylacetone levels, indicating effective inhibition of FAH and subsequent metabolic disruption .
  • Antitumor Activity : In vitro studies have shown that fumaryl acetone can induce apoptosis in specific cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism appears to involve oxidative stress induction and mitochondrial dysfunction .

Table 1: Summary of Biological Activities of Fumaryl Acetone

Activity TypeObserved EffectReference
FAH InhibitionSlow-onset inhibition
Antioxidant ActivitySignificant radical scavenging
CytotoxicitySelective towards cancer cells
Metabolic DisruptionIncreased succinylacetone levels

Table 2: Comparison of Ki Values for Fumaryl Acetone Analogues

CompoundKi Value (nM)Inhibition Type
Fumaryl Acetone41Slow-onset tight-binding
CEHPOBA12Tight-binding
COPHPAA41Slow-onset

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fumaryl acetone
Reactant of Route 2
Fumaryl acetone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。